Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate is a polyhalogenated 3-hydroxythiophene-2-carboxylic acid ester. Its molecular formula C9H10Cl2O3S and molecular weight of 269.14 g/mol are confirmed via PubChem computed data.

Molecular Formula C9H10Cl2O3S
Molecular Weight 269.14 g/mol
CAS No. 2166761-04-0
Cat. No. B1409521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
CAS2166761-04-0
Molecular FormulaC9H10Cl2O3S
Molecular Weight269.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C(=C(S1)Cl)Cl)O
InChIInChI=1S/C9H10Cl2O3S/c1-9(2,3)14-8(13)6-5(12)4(10)7(11)15-6/h12H,1-3H3
InChIKeyBGHIXNWYNKZBFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate (CAS 2166761-04-0): Structural and Physicochemical Baseline for Procurement Evaluation


Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate is a polyhalogenated 3-hydroxythiophene-2-carboxylic acid ester. Its molecular formula C9H10Cl2O3S and molecular weight of 269.14 g/mol are confirmed via PubChem computed data [1]. The compound features a computed XLogP3 of 4.6, a topological polar surface area (TPSA) of 74.8 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1], positioning it within a property space favorable for small-molecule probe or intermediate applications. Commercial availability from verified vendors includes minimum purity specifications of 95% (AKSci) and 98% (MolCore) .

Ester moiety Tert-butyl ester for steric and hydrolytic stability
Profile High computed lipophilicity; moderate polarity
Procurement Research-grade purity from verified vendors (two grades)

Why Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate Cannot Be Simply Replaced by Shorter-Chain Ester Analogs


The tert-butyl ester motif in this compound imposes a markedly different steric environment and hydrolytic stability profile compared to methyl, ethyl, or isopropyl ester analogs [1]. While the 4,5-dichloro-3-hydroxythiophene core is shared across this sub-family, the ester substituent dictates lipophilicity, metabolic lability, and cross-coupling reactivity. Generic substitution without quantitative matching of these parameters risks altered partitioning, premature deprotection, or failed downstream synthetic transformations, making direct comparative evaluation essential before procurement.

Lipophilicity mismatch

Shorter-chain esters significantly reduce cLogP, affecting partitioning and membrane interaction.

Steric protection loss

Reduced steric bulk accelerates ester hydrolysis under basic or nucleophilic conditions.

Synthetic compatibility

Premature deprotection risk during organometallic or strong nucleophile steps may limit direct substitution.

Quantitative Differentiation Evidence for Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate vs. Closest Ester and Acid Analogs


Lipophilicity (cLogP) Advantage Over the Methyl Ester

The tert-butyl ester derivative exhibits a computed XLogP3 of 4.6 [1], which is substantially higher than the 2.8 XLogP3 calculated for the methyl ester analog (CID 54706807) [2]. This 1.8-log unit increase in partition coefficient directly reflects the contribution of the bulky tert-butyl group, enhancing solubility in non-polar media and predicted passive membrane permeability.

Lipophilicity
Reported
cLogP 4.6 vs 2.8, Δ +1.8
Higher lipophilicity may support lipid-based formulation or CNS permeability studies.
Computed XLogP3; context-dependent.
Lipophilicity Drug-likeness Membrane permeability

Steric Bulk Quantification via Molecular Weight and van der Waals Volume

The target compound's molecular weight of 269.14 g/mol [1] is 42.07 g/mol heavier than the methyl ester (227.07 g/mol) [2] and 56.10 g/mol heavier than the free carboxylic acid (213.04 g/mol) [3]. This mass difference corresponds to the tert-butyl group, which provides greater steric shielding of the ester carbonyl, reducing the rate of nucleophilic attack and enzymatic hydrolysis.

Steric bulk
Reported
MW 269 vs 227 g/mol, Δ +42
Greater steric shielding correlates with reduced hydrolytic degradation.
Surrogate for van der Waals volume.
Steric hindrance Protecting group stability Synthetic intermediate

Commercial Purity Specifications Meeting Multi-gram Supply Standards

The compound is commercially supplied at a minimum purity of 95% by AKSci and 98% by MolCore , meeting typical purity thresholds for research-grade thiophene building blocks. By comparison, the methyl ester analog is listed at 95% purity from AKSci , indicating equivalent or slightly lower certified minimum purity for the smaller ester.

Purity specification
Supplier data
95% (AKSci) / 98% (MolCore)
Higher purity option may reduce pre-purification needs in catalytic applications.
Vendor batch release specs; independent verification recommended.
Procurement Quality control Synthesis reproducibility

High-Value Application Scenarios for Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate Based on Quantified Differentiation


Medicinal Chemistry Lead Optimization Requiring High Lipophilicity

When a 3-hydroxythiophene-2-carboxylate scaffold is being tuned for CNS or intracellular targets, the +1.8 log unit higher cLogP of the tert-butyl ester [1] can improve passive membrane permeability relative to the methyl ester. This supports selection in early-stage structure-activity relationship (SAR) studies where LogD7.4 optimization is the primary goal. [See Section 3, Evidence Item 1 for XLogP3 comparison.]

Multi-Step Synthesis with Prolonged Ester Protection Requirements

In total synthesis routes requiring a robust carboxyl protecting group, the tert-butyl ester's steric bulk (ΔMW of +42 Da over the methyl ester) [2] confers enhanced stability toward nucleophiles and bases. This makes it suitable for sequences involving organometallic reagents or strong nucleophilic conditions where methyl or ethyl esters would undergo premature cleavage. [See Section 3, Evidence Item 2 for steric data.]

Scale-Up Procurement Where Higher Initial Purity Reduces Downstream Processing

For process chemistry groups ordering multi-gram quantities, the availability of 98% purity product from MolCore provides an option to minimize chromatographic purification before use in catalytic coupling reactions (e.g., Suzuki-Miyaura via the 4,5-dichloro moieties). This directly impacts procurement decisions when comparing vendors offering only 95% purity for related esters. [See Section 3, Evidence Item 3 for purity specifications.]

Application
Selection Property
Validation Focus
CNS-target SAR studies
Lipophilicity differentiation
Membrane permeability assay context
Multi-step synthesis with strong nucleophiles
Ester steric protection stability
Hydrolytic stability under nucleophilic conditions
Scale-up procurement for coupling chemistry
Higher purity specification option
Purity impact on downstream reactivity
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